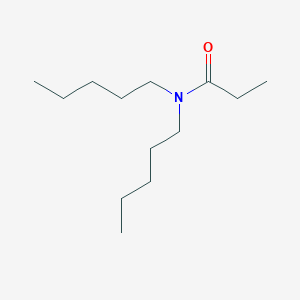
Propanamide, N,N-dipentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N,N-dipentyl- is an organic compound belonging to the class of amides It is a derivative of propanamide where the hydrogen atoms on the nitrogen are replaced by pentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanamide, N,N-dipentyl- can be synthesized through several methodsAnother method involves the dehydration of ammonium propionate in the presence of pentylamine .
Industrial Production Methods
In industrial settings, the production of Propanamide, N,N-dipentyl- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, N,N-dipentyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: The parent compound, which lacks the pentyl groups on the nitrogen.
N,N-Dimethylpropanamide: A similar compound with methyl groups instead of pentyl groups.
N,N-Diethylpropanamide: Another similar compound with ethyl groups on the nitrogen.
Uniqueness
Propanamide, N,N-dipentyl- is unique due to the presence of the long pentyl chains, which can significantly alter its chemical properties and interactions compared to its simpler analogs.
Propiedades
Número CAS |
111085-13-3 |
|---|---|
Fórmula molecular |
C13H27NO |
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N,N-dipentylpropanamide |
InChI |
InChI=1S/C13H27NO/c1-4-7-9-11-14(13(15)6-3)12-10-8-5-2/h4-12H2,1-3H3 |
Clave InChI |
IAAOAFJBZMJOEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


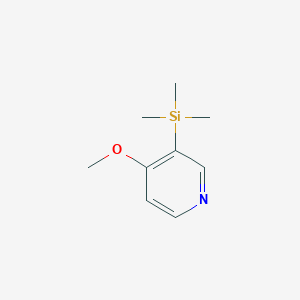
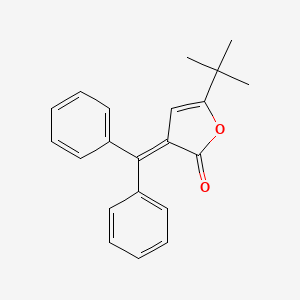

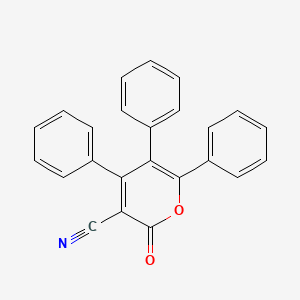
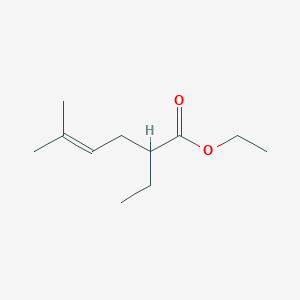
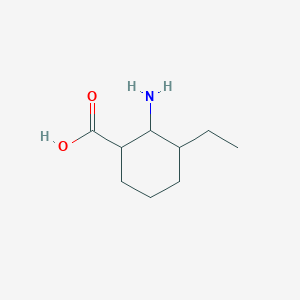
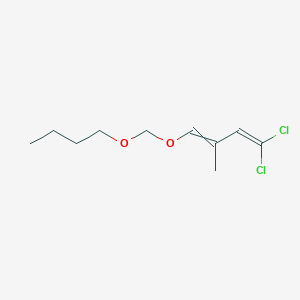
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)

![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
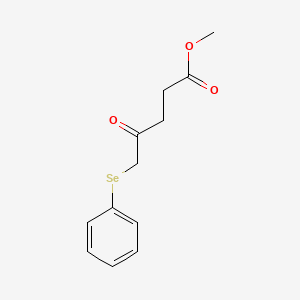
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
